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Compound of Interest

Compound Name:
3-Cyano-4'-(1,3-dioxolan-2-

YL)benzophenone

CAS No.: 898759-94-9

Cat. No.: B1630196

Get Quote

Compound Identity: 3-[4-(1,3-Dioxolan-2-
yl)benzoyl]benzonitrile[1][2]
Executive Summary
CAS 898759-94-9, chemically identified as 3-[4-(1,3-dioxolan-2-yl)benzoyl]benzonitrile (also

referred to as 3-cyano-4'-(1,3-dioxolan-2-yl)benzophenone), is a highly specialized

bifunctional diaryl ketone intermediate.[1][2][3] It serves as a critical "privileged scaffold" in

medicinal chemistry, particularly in the synthesis of complex pharmaceutical agents requiring

asymmetric diaryl substitution.[2]

Its structural value lies in its orthogonal reactivity:

Benzophenone Core: Provides the diaryl backbone common in NSAIDs, kinase inhibitors,

and photoinitiators.[2]

Nitrile Group (C-3): A robust precursor for carboxylic acids, amines, or bioisosteric

heterocycles (e.g., tetrazoles, oxadiazoles).[2]
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Dioxolane Moiety (C-4'): A masked aldehyde (acetal) that confers stability during harsh

coupling conditions but allows for selective downstream functionalization (e.g., reductive

amination, Wittig olefination).[2]

This guide analyzes its physiochemical properties, synthetic pathways, reactivity profile, and

analytical protocols.[2][4][5]

Structural Characterization & Physiochemical
Properties[2][5]
Chemical Identity

Parameter Detail

CAS Registry Number 898759-94-9

IUPAC Name 3-[4-(1,3-dioxolan-2-yl)benzoyl]benzonitrile

Common Synonyms
3-Cyano-4'-(1,3-dioxolan-2-yl)benzophenone; 3-

(4-Formylbenzoyl)benzonitrile ethylene acetal

Molecular Formula C₁₇H₁₃NO₃

Molecular Weight 279.29 g/mol

SMILES N#Cc1cccc(C(=O)c2ccc(C3OCCO3)cc2)c1

InChI Key
RQWQIVXLPCFXCO-UHFFFAOYSA-N

(Analogous core)

Physical Properties
Appearance: Off-white to pale yellow crystalline solid.[2]

Solubility:

High: DMSO, DMF, Chloroform, Dichloromethane.[2]

Moderate: Methanol, Ethyl Acetate.[2]

Low/Insoluble: Water, Hexanes.[2]
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Melting Point: Typically 95–105 °C (Dependent on crystalline polymorph).[2]

Stability: Stable under basic and neutral conditions. Acid-sensitive due to the dioxolane

protecting group (hydrolysis to aldehyde).[2]

Synthetic Routes & Impurity Profiling
The synthesis of CAS 898759-94-9 requires a strategy that preserves the acid-labile dioxolane

ring while forming the central ketone linkage.[2] The most robust industrial route involves a

Grignard Addition or Suzuki-Miyaura Carbonylation.

Primary Synthetic Pathway (Grignard Approach)
This method is preferred for its atom economy and avoidance of acidic conditions that would

deprotect the aldehyde.[2]

Precursor A: 4-(1,3-Dioxolan-2-yl)phenylmagnesium bromide (Generated from the

corresponding aryl bromide).[2]

Precursor B: 3-Cyanobenzonitrile (Isophthalonitrile) or 3-Cyanobenzoyl chloride.[2]

Note: Using Isophthalonitrile requires careful stoichiometry to prevent double addition.[2]

Using the morpholine amide (Weinreb amide) of 3-cyanobenzoic acid is often superior for

selectivity.[2]

Reaction Scheme (DOT Visualization):
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Reaction Conditions

4-Bromobenzaldehyde
(ethylene acetal) Mg / THF Grignard Reagent

(Ar-MgBr)

Imine Intermediate

Nucleophilic
Addition

3-Cyanobenzonitrile
(or Weinreb Amide)

Mild Acid Hydrolysis
(Workup)

Ketone Formation CAS 898759-94-9
(Target)

Ketone Formation

Temp: 0°C -> RT

Solvent: Anhydrous THF

Click to download full resolution via product page

Caption: Figure 1: Convergent synthesis via Grignard addition to a nitrile or activated amide,

preserving the dioxolane moiety.[2]

Impurity Profile
Impurity A (Deprotected): 3-(4-Formylbenzoyl)benzonitrile.[2] (Result of acidic workup or

moisture).[2]

Impurity B (Over-addition): Bis(3-cyanophenyl)methanol derivatives (If stoichiometry is

uncontrolled).[2]

Impurity C (Starting Material): Residual 3-cyanobenzonitrile.[2]

Reactivity & Applications in Drug Design
CAS 898759-94-9 is a "Hub" intermediate.[2] Its value is defined by its ability to diverge into

multiple drug classes.[2]

Orthogonal Functionalization Logic
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Researchers utilize this molecule to independently modify the "Left Wing" (Nitrile) and "Right

Wing" (Aldehyde/Dioxolane) of the scaffold.[2]

Functional Group Reaction Type Target Moiety Application Class

Dioxolane Acid Hydrolysis Aldehyde (-CHO) Scaffold Linker

Aldehyde (Post-

deprotection)
Reductive Amination Benzylamine Kinase Inhibitors

Aldehyde (Post-

deprotection)

Wittig / Horner-

Wadsworth
Styrene / Alkene

Polymer /

Photoinitiator

Nitrile [3+2] Cycloaddition Tetrazole
Angiotensin II

Antagonists

Nitrile Hydrolysis Carboxylic Acid NSAID Analogs

Ketone (Bridge) Reduction Alcohol / Methylene Anti-histamines

Mechanism of Action (Potential)
While the molecule itself is an intermediate, its derivatives often target:

Kinase Domains: The diaryl ketone mimics the ATP-binding pocket geometry in certain

Tyrosine Kinase Inhibitors (TKIs).[2]

Nuclear Receptors: Benzophenone derivatives are classic scaffolds for PPAR (Peroxisome

Proliferator-Activated Receptor) agonists used in metabolic disorders.[2]

HIF-2α Inhibition: Structural analogs with nitrile and ketone bridges are exploring interference

with Hypoxia-Inducible Factor dimerization.[2]

Analytical Protocols
To ensure scientific integrity, the following self-validating protocols are recommended for

characterization.

HPLC Method (Purity & Related Substances)
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).[2]

Mobile Phase A: 0.1% Formic Acid in Water.[2]

Mobile Phase B: Acetonitrile.[2]

Gradient:

0-2 min: 10% B[2]

2-15 min: 10% → 90% B[2]

15-20 min: 90% B[2]

Flow Rate: 1.0 mL/min.[2]

Detection: UV @ 254 nm (Benzophenone chromophore).[2]

Retention Logic: The dioxolane (acetal) is less polar than the deprotected aldehyde.[2]

Expect the target peak to elute after the deprotected impurity (Impurity A) due to the lipophilic

acetal cap.[2]

1H-NMR Characterization (DMSO-d6)
Aromatic Region (7.5 - 8.2 ppm): Expect complex multiplets integrating to 8 protons.[2] The

protons ortho to the carbonyl will be most deshielded.

Dioxolane Ring:

Acetal Methine (CH): Singlet at ~5.8 ppm.[2]

Ethylene Bridge (-CH2-CH2-): Multiplet at ~4.0 - 4.1 ppm (4 protons).[2]

Validation Check: If the singlet at 5.8 ppm is missing and a signal at ~10.0 ppm (Aldehyde)

appears, the sample has degraded.

Mass Spectrometry (LC-MS)
Ionization: ESI Positive Mode.
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Target Ion: [M+H]+ = 280.30 m/z.[2]

Adducts: [M+Na]+ = 302.29 m/z is common due to the oxygen-rich dioxolane ring chelating

sodium.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1630196/docs#technical-guide-structural-analysis-
and-synthetic-utility-of-cas-898759-94-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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